molecular formula C15H18ClF3N2O B5319347 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide

Cat. No. B5319347
M. Wt: 334.76 g/mol
InChI Key: CWDSOGKEOLANEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound has been extensively studied and has shown promising results in various scientific research applications.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide inhibits the activity of CFTR chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride transport across the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR chloride channel activity, the restoration of normal chloride transport in cells affected by cystic fibrosis, and the improvement of respiratory function in individuals with cystic fibrosis.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide is its specificity for CFTR chloride channels, which allows for targeted inhibition of these channels in scientific research applications. However, one limitation is that this compound may not be effective in all individuals with cystic fibrosis, as the underlying genetic mutations that cause the disorder can vary.

Future Directions

There are several future directions for research involving N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide, including the development of more potent and selective inhibitors of CFTR chloride channels, the investigation of the effects of this compound on other ion channels and transporters, and the exploration of the potential therapeutic uses of this compound in other disorders involving ion transport dysfunction.

Synthesis Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide involves several steps, including the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-methylpiperidine to form the intermediate 2-(2-methylpiperidin-1-yl)aniline. This intermediate is then reacted with acetic anhydride to yield the final product, this compound.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide has been used in various scientific research applications, including the study of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. This compound has been shown to inhibit the activity of CFTR chloride channels, which are defective in individuals with cystic fibrosis. This inhibition can help to restore normal chloride transport in affected cells and improve respiratory function.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF3N2O/c1-10-4-2-3-7-21(10)9-14(22)20-13-8-11(15(17,18)19)5-6-12(13)16/h5-6,8,10H,2-4,7,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDSOGKEOLANEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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